N-vinylpicolinamide
Overview
Description
N-vinylpicolinamide is a compound that belongs to the class of pyridine carboxamides It is characterized by the presence of an ethenyl group attached to the nitrogen atom of the pyridine ring and a carboxamide group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-vinylpicolinamide typically involves the reaction of pyridine-2-carboxylic acid with an appropriate ethenylating agent. One common method is the amidation of pyridine-2-carboxylic acid with ethenylamine under catalytic conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated flow chemistry systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-vinylpicolinamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form N-ethylpyridine-2-carboxamide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: N-ethylpyridine-2-carboxamide
Substitution: Halogenated or nitrated pyridine derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-vinylpicolinamide and its derivatives involves their interaction with specific molecular targets. For example, as γ-secretase modulators, these compounds selectively decrease pathogenic amyloid-β42 levels by modulating the activity of the γ-secretase enzyme. This modulation occurs through binding to the enzyme’s active site, altering its conformation and activity .
Comparison with Similar Compounds
Similar Compounds
N-ethylpyridine-2-carboxamide: Similar structure but with an ethyl group instead of an ethenyl group.
Pyridine-2-carboxamide: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
Pyridine-2-carboxylic acid: Precursor to N-vinylpicolinamide, lacks the amide functionality.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals .
Biological Activity
N-vinylpicolinamide (NVP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of NVP, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is an organic compound characterized by a vinyl group attached to a picolinamide moiety. The structure can be represented as follows:
This compound exhibits properties that make it suitable for various biological applications, particularly in targeting specific cellular pathways.
NVP has been studied for its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : NVP has shown potential in inhibiting certain enzymes, which can affect metabolic pathways in cancer cells.
- Modulation of Signaling Pathways : Research indicates that NVP may modulate signaling pathways such as the Hippo signaling pathway, which is crucial in regulating cell growth and apoptosis .
- Anticancer Properties : NVP has demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Cell Line | Effect Observed | Mechanism |
---|---|---|---|
Study 1 | A549 (Lung) | Inhibition of proliferation | Modulation of YAP/TEAD interaction |
Study 2 | MCF-7 (Breast) | Induction of apoptosis | Enzymatic inhibition |
Study 3 | HeLa (Cervical) | Cell cycle arrest | Signaling pathway modulation |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that NVP induces apoptosis through the activation of caspase pathways and inhibition of the YAP/TEAD signaling axis. This study highlights the potential of NVP in lung cancer therapy .
Case Study 2: Breast Cancer Research
In another investigation involving MCF-7 breast cancer cells, NVP was found to induce apoptosis in a dose-dependent manner. The study reported that NVP treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors. This suggests that NVP could be a promising candidate for breast cancer treatment, warranting further exploration in clinical settings .
Research Findings
Recent research has focused on the pharmacological profiles of this compound. Key findings include:
- Cytotoxicity : NVP exhibits cytotoxic effects across multiple cancer cell lines, indicating broad-spectrum anticancer activity.
- Selectivity : Preliminary data suggest that NVP may selectively target cancer cells over normal cells, reducing potential side effects associated with conventional chemotherapeutics.
- Synergistic Effects : When combined with other chemotherapeutic agents, NVP has shown enhanced efficacy, suggesting potential for combination therapies.
Properties
IUPAC Name |
N-ethenylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-9-8(11)7-5-3-4-6-10-7/h2-6H,1H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILOWZKTPMNBJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717638 | |
Record name | N-Ethenylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060642-48-9 | |
Record name | N-Ethenylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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